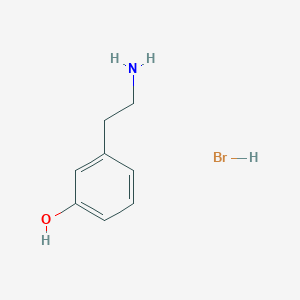

m-Tyramine hydrobromide

Beschreibung

The exact mass of the compound 3-(2-Aminoethyl)phenol hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMQGDMHEGTVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38449-59-1 | |

| Record name | 3-(2-aminoethyl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of m-Tyramine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine (B1210026) hydrobromide, an endogenous trace amine neuromodulator, exerts its physiological effects through a multifaceted mechanism of action involving interactions with G protein-coupled receptors, monoamine transporters, and metabolic enzymes. This technical guide provides a comprehensive overview of the molecular pharmacology of m-tyramine, detailing its engagement with key biological targets, the resultant signaling cascades, and its metabolic fate. Quantitative data from various assays are presented, alongside detailed experimental protocols to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to provide a clear and concise representation of the complex processes involved.

Introduction

m-Tyramine, or 3-hydroxyphenethylamine, is a positional isomer of p-tyramine and a structural analogue of phenethylamine. As a trace amine, it is found in the nervous system at concentrations significantly lower than classical monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). Despite its low abundance, m-tyramine plays a crucial role as a neuromodulator, influencing dopaminergic and adrenergic signaling pathways. This guide elucidates the intricate mechanisms by which m-tyramine hydrobromide exerts its effects at the molecular and cellular levels.

Molecular Targets and Mechanism of Action

The pharmacological effects of m-tyramine are primarily mediated through its interaction with the following key molecular targets:

Trace Amine-Associated Receptor 1 (TAAR1)

m-Tyramine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) expressed in brain regions associated with monoaminergic regulation.[1][2]

-

Signaling Pathway: Upon binding to TAAR1, m-tyramine initiates a signaling cascade, primarily through the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to modulation of neuronal activity. While m-tyramine is confirmed as a TAAR1 agonist, specific EC50 values for cAMP production are more readily available for its isomer, p-tyramine, which are in the nanomolar range.[1][5]

Dopamine D2 Receptor (D2R)

m-Tyramine exhibits functional activity at the dopamine D2 receptor, acting as an agonist.[6]

-

G Protein Coupling and Functional Selectivity: m-Tyramine induces coupling of the D2R to GαoB, Gαz, and Gαi2 proteins, as well as β-arrestin 2.[6] This demonstrates functional selectivity, where a single ligand can activate multiple signaling pathways through the same receptor. The potency of m-tyramine in inducing these coupling events is summarized in the quantitative data section.

Adrenergic Receptors

While direct binding affinities are not extensively reported for m-tyramine, its physiological effects suggest an interaction with the adrenergic system. The amnestic and antiamnestic effects of tyramine (B21549) (isomer not specified) have been shown to be mediated by both α1 and α2 adrenergic receptors.[7]

Monoamine Transporters

m-Tyramine can be taken up into presynaptic neurons via monoamine transporters, although with lower affinity compared to the primary monoamines. While specific data for m-tyramine is limited, its structural analog p-tyramine is known to be a substrate for the Organic Cation Transporter 2 (OCT2), and not significantly for the dopamine (DAT), norepinephrine (NET), or serotonin (B10506) (SERT) transporters.[8] Once inside the neuron, tyramines can displace endogenous monoamines like dopamine and norepinephrine from vesicular storage, leading to their non-vesicular release into the synapse.

Metabolism

m-Tyramine serves as a substrate for two major enzyme systems:

-

Monoamine Oxidase (MAO): m-Tyramine is metabolized by both MAO-A and MAO-B.[9][] This enzymatic degradation is a key pathway for terminating its action.

-

Cytochrome P450 2D6 (CYP2D6): m-Tyramine can be hydroxylated by CYP2D6 to form dopamine.[11][12] This metabolic conversion represents an alternative pathway for dopamine synthesis in the brain.[13]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of m-tyramine and its isomer p-tyramine with their molecular targets.

Table 1: Functional Activity of m-Tyramine at the Human Dopamine D2 Receptor [6]

| G Protein/Effector | pEC50 (mean ± SEM) | Emax (%) |

| GαoB | 6.1 ± 0.1 | 80 ± 5 |

| Gαz | 5.8 ± 0.1 | 75 ± 6 |

| Gαi2 | 5.9 ± 0.1 | 90 ± 7 |

| β-arrestin 2 | 5.5 ± 0.2 | 60 ± 8 |

Table 2: Kinetic Parameters for the Metabolism of Tyramine Isomers by Monoamine Oxidase (MAO) in Rat Intestine [9]

| Enzyme | Substrate | Km (µM) |

| MAO-A | p-Tyramine | ~120 |

| MAO-B | p-Tyramine | ~240 |

Table 3: Kinetic Parameters for the Metabolism of Tyramine Isomers by Human CYP2D6 [11][12]

| Substrate | Km (µM) |

| p-Tyramine | 190.1 ± 19.5 |

| m-Tyramine | 58.2 ± 13.8 |

Signaling Pathways and Metabolic Fate

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways and metabolic fate of m-tyramine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of m-tyramine's mechanism of action.

Radioligand Binding Assay for TAAR1

This protocol is adapted from methodologies used for studying ligand binding to TAAR1.[14]

-

Objective: To determine the binding affinity (Ki) of this compound for the Trace Amine-Associated Receptor 1 (TAAR1).

-

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Phosphate-buffered saline (PBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: e.g., [³H]-p-tyramine or a specific high-affinity TAAR1 radioligand.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known TAAR1 agonist or antagonist.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hTAAR1 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in membrane preparation buffer and homogenize.

-

Centrifuge at 4°C for 20 minutes at 20,000 x g.

-

Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation step.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Increasing concentrations of this compound (for competition assay) or buffer (for saturation assay).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation (typically 10-50 µg of protein).

-

-

For non-specific binding, add the non-specific control compound.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding versus radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding versus the concentration of m-tyramine and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is a general method to assess the functional agonism of m-tyramine at Gs-coupled receptors like TAAR1.[5][15]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via TAAR1.

-

Materials:

-

HEK293 cells expressing hTAAR1.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

Forskolin (as a positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Plate cells in a 96-well plate and grow to near confluency.

-

Wash cells with PBS and then add stimulation buffer.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells (if required by the kit).

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration versus the log concentration of m-tyramine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

-

Neurotransmitter Release Assay from Synaptosomes

This protocol describes a method to measure the release of neurotransmitters from isolated nerve terminals.[14][16][17]

-

Objective: To investigate the ability of this compound to induce the release of dopamine or norepinephrine from brain synaptosomes.

-

Materials:

-

Rat brain tissue (e.g., striatum for dopamine release, hippocampus for norepinephrine release).

-

Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer (containing glucose and bubbled with 95% O2/5% CO2).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

This compound.

-

Superfusion apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the supernatant at 10,000 x g for 20 minutes to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Loading with Radiolabeled Neurotransmitter:

-

Incubate the synaptosomes with the radiolabeled neurotransmitter for 30 minutes at 37°C.

-

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Perfuse with Krebs-Ringer buffer at a constant rate to establish a stable baseline of radioactivity release.

-

Switch to a buffer containing this compound and collect fractions of the perfusate.

-

-

Measurement of Release:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

-

-

Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period.

-

Plot the percentage of release over time to visualize the effect of m-tyramine on neurotransmitter efflux.

-

Conclusion

This compound is a neuromodulator with a complex mechanism of action that involves direct agonism at TAAR1 and dopamine D2 receptors, interaction with monoamine transporters, and metabolism by MAO and CYP2D6. Its ability to influence both dopaminergic and adrenergic systems underscores its importance in neuronal signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the m-tyramine system. Future research should focus on elucidating the precise binding affinities of m-tyramine for a broader range of receptors and transporters to fully characterize its pharmacological profile.

References

- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. Trace amines: Identification of a family of mammalian G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.wpi.edu [digital.wpi.edu]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The influence of adrenergic receptor antagonists on the amnestic and antiamnestic actions of adrenaline and tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine formation from tyramine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 mediates dopamine formation in the brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine Formation from Tyramine by CYP2D6 [ouci.dntb.gov.ua]

- 16. Neurotransmitter Release Assay [bio-protocol.org]

- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of m-Tyramine in the Rat Striatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of meta-tyramine (m-Tyramine) in the rat striatum. It is intended for researchers, scientists, and professionals in drug development who are interested in the neurochemistry and pharmacology of trace amines. This document details the core enzymatic steps, precursor molecules, and regulatory mechanisms involved in the synthesis of m-Tyramine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathway

The primary and major biosynthetic route for m-Tyramine formation in the rat striatum involves a two-step enzymatic process commencing with the amino acid L-phenylalanine.[1] This pathway is localized within the striatum, a critical brain region for motor control and reward.

The established pathway is as follows:

-

m-Hydroxylation of L-phenylalanine: The initial and rate-limiting step is the hydroxylation of L-phenylalanine at the meta position of its aromatic ring to form m-tyrosine. This reaction is catalyzed by the enzyme tyrosine hydroxylase .[1]

-

Decarboxylation of m-tyrosine: Subsequently, m-tyrosine undergoes decarboxylation, where the carboxyl group is removed, to yield the final product, m-Tyramine . This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) .[1]

This pathway is distinct from the synthesis of its isomer, p-tyramine, which is formed from the decarboxylation of p-tyrosine.[1]

Visualization of the Core Biosynthetic Pathway

References

The Physiological Role of m-Tyramine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine, an endogenous trace amine, has emerged from the shadow of its more abundant monoamine cousins to be recognized as a critical neuromodulator in the central nervous system (CNS). Historically considered a mere metabolic byproduct, the discovery of its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) has unveiled its significant role in regulating monoaminergic neurotransmission. This technical guide provides an in-depth exploration of the physiological functions of m-Tyramine in the CNS, focusing on its receptor pharmacology, signaling pathways, and its influence on neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts targeting the m-Tyramine system.

Introduction

Trace amines are a family of endogenous compounds, including m-Tyramine and its structural isomer p-Tyramine, that are found at low concentrations in the mammalian brain.[1] For decades, their physiological significance was poorly understood. However, the identification of the G protein-coupled receptor (GPCR) family known as Trace Amine-Associated Receptors (TAARs) has provided a molecular basis for their actions.[2] m-Tyramine is now understood to act as a neuromodulator, fine-tuning the activity of classical neurotransmitter systems, particularly the dopaminergic system.[3] Its involvement in various physiological and pathological processes, including psychiatric disorders, makes it a compelling target for novel therapeutic interventions.

Receptor Pharmacology of m-Tyramine

The primary molecular target for m-Tyramine in the CNS is the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a Class A GPCR that is expressed in key brain regions associated with monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[2]

Binding Affinity and Potency

m-Tyramine acts as an agonist at the TAAR1 receptor. Its binding affinity (Ki) and functional potency (EC50) have been characterized in various in vitro assay systems. The potency of trace amines can vary across species. For instance, p-Tyramine is more potent than β-phenylethylamine (β-PEA) at the rat TAAR1, while the reverse is true for the human and mouse receptors.[4]

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| p-Tyramine | rat TAAR1 | cAMP Accumulation | EC50 | 69 | [5] |

| m-Tyramine | rat TAAR1 | cAMP Accumulation | EC50 | >1000 | [5] |

| p-Tyramine | human TAAR1 | cAMP Accumulation | EC50 | 320 ± 100 | [6] |

| β-PEA | human TAAR1 | cAMP Accumulation | EC50 | 193 ± 15 | [2] |

| p-Tyramine | General | cAMP Accumulation | EC50 | 70 - 1100 | [2] |

| β-PEA | General | cAMP Accumulation | EC50 | 40 - 900 | [2] |

Table 1: Binding Affinity and Potency of Tyramine (B21549) Isomers and Related Trace Amines at TAAR1. This table summarizes the reported Ki and EC50 values for p- and m-Tyramine, along with the related trace amine β-PEA, at the TAAR1 receptor from different species and assay types.

Signaling Pathways of m-Tyramine

Upon binding to TAAR1, m-Tyramine initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The signaling pathways activated by TAAR1 are complex and can involve both G protein-dependent and independent mechanisms.

G Protein-Dependent Signaling

-

Gαs/cAMP Pathway: The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[2] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] This increase in cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

-

Gα13/RhoA Pathway: Evidence also suggests that TAAR1 can couple to Gα13, leading to the activation of the small GTPase RhoA. This pathway has been implicated in the amphetamine-induced trafficking of dopamine (B1211576) and glutamate (B1630785) transporters.

G Protein-Independent Signaling

-

β-Arrestin2 Recruitment: TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[4] Recruitment of β-arrestin2 to the activated receptor can initiate downstream signaling cascades, including the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) pathway.[4]

Modulation of Neurotransmitter Systems

A key physiological role of m-Tyramine in the CNS is its ability to modulate the activity of classical monoamine neurotransmitter systems, primarily dopamine.

Dopamine Release

In vivo microdialysis studies have shown that tyramine can induce the release of dopamine in the striatum.[3] This effect is thought to be mediated by a carrier-dependent process, as it is sensitive to inhibitors of the dopamine transporter (DAT).[7] Interestingly, tyramine-induced dopamine release appears to be uniquely dependent on vesicular stores, as it is markedly inhibited by reserpine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[3][7]

| Treatment | Brain Region | Change in Dopamine | Reference |

| Tyramine | Striatum | Increase | [3][7] |

| Amphetamine | Striatum | Substantial Increase |

Table 2: Effect of Tyramine and Amphetamine on Dopamine Release. This table summarizes the qualitative effects of tyramine and amphetamine on dopamine release in the rat striatum as measured by in vivo microdialysis.

Experimental Protocols

Radioligand Binding Assay for TAAR1

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the TAAR1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing human TAAR1.

-

Radioligand (e.g., [3H]-labeled TAAR1 antagonist).

-

Test compound (e.g., m-Tyramine).

-

Non-specific binding control (a high concentration of a known TAAR1 ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol describes an in vivo microdialysis experiment to measure the effect of m-Tyramine on dopamine release in the striatum of a rat.

Materials:

-

Anesthetized rat.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

m-Tyramine.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a microdialysis probe into the striatum using stereotaxic coordinates.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Administer m-Tyramine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Continue collecting dialysate samples for a specified period after drug administration.

-

Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

Express the dopamine concentration as a percentage of the baseline levels and plot the data over time.

Conclusion

m-Tyramine, acting through the TAAR1 receptor, is a key player in the modulation of central monoaminergic systems. Its ability to influence dopamine release highlights its potential as a therapeutic target for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the physiological role of m-Tyramine and to explore the therapeutic potential of targeting this intriguing trace amine system. Continued research in this area is crucial for a comprehensive understanding of the complex interplay of neuromodulators in the brain and for the development of novel and more effective treatments for CNS disorders.

References

- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Mechanisms Underlying Dopamine Release from Rat Nigrostriatal Terminals: II. Studies Using Potassium and Tyramine | Semantic Scholar [semanticscholar.org]

- 7. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Divergence of Tyramine Isomers: A Technical Guide to m-Tyramine and p-Tyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional differences between the positional isomers of tyramine (B21549): meta-tyramine (m-tyramine) and para-tyramine (p-tyramine). While structurally similar, their distinct pharmacological profiles at key biogenic amine receptors lead to different physiological effects. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of m-tyramine (B1210026) and p-tyramine at various receptors and their interaction with metabolic enzymes.

Table 1: Receptor Binding and Functional Potency Data

| Receptor | Ligand | Parameter | Value | Species | Reference |

| Dopamine (B1211576) D2 | m-Tyramine | pEC50 (GoB) | 5.75 ± 0.08 | Human | [1] |

| Emax (GoB) | 95 ± 5% | Human | [1] | ||

| pEC50 (Gz) | 5.48 ± 0.07 | Human | [1] | ||

| Emax (Gz) | 88 ± 5% | Human | [1] | ||

| pEC50 (Gi2) | 5.61 ± 0.09 | Human | [1] | ||

| Emax (Gi2) | 92 ± 6% | Human | [1] | ||

| pEC50 (β-arrestin 2) | < 5 | Human | [1] | ||

| Emax (β-arrestin 2) | 15 ± 3% | Human | [1] | ||

| p-Tyramine | pEC50 (GoB) | 6.33 ± 0.06 | Human | [1] | |

| Emax (GoB) | 102 ± 4% | Human | [1] | ||

| pEC50 (Gz) | 6.01 ± 0.05 | Human | [1] | ||

| Emax (Gz) | 98 ± 3% | Human | [1] | ||

| pEC50 (Gi2) | 6.15 ± 0.07 | Human | [1] | ||

| Emax (Gi2) | 105 ± 5% | Human | [1] | ||

| pEC50 (β-arrestin 2) | 5.89 ± 0.09 | Human | [1] | ||

| Emax (β-arrestin 2) | 65 ± 4% | Human | [1] | ||

| Serotonin (B10506) 5-HT1 | m-Tyramine | IC50 | ~25 µM | Rat | |

| p-Tyramine | IC50 | 17 µM | Rat | ||

| Serotonin 5-HT2 | m-Tyramine | IC50 | ~40 µM | Rat | |

| p-Tyramine | IC50 | 17 µM | Rat | ||

| TAAR1 | p-Tyramine | EC50 (cAMP) | 69 nM | Rat | [2] |

| m-Tyramine | Potency | Lower than p-tyramine | Rat | [2] |

Table 2: Metabolic Enzyme Kinetics

| Enzyme | Ligand | Parameter | Value | Species | Reference |

| CYP2D6 | m-Tyramine | Km | 58.2 ± 13.8 µM | Human | |

| p-Tyramine | Km | 190.1 ± 19.5 µM | Human |

Detailed Experimental Protocols

Dopamine D2 Receptor Functional Assay (BRET-based)

This protocol is based on the methodology described by Stepniewski et al. for assessing G-protein and β-arrestin 2 recruitment to the human dopamine D2 receptor (D2R) using Bioluminescence Resonance Energy Transfer (BRET).[1]

Objective: To determine the potency (pEC50) and efficacy (Emax) of m-tyramine and p-tyramine in activating distinct signaling pathways downstream of the D2R.

Materials:

-

HEK293T cells

-

Plasmids encoding D2R-Rluc8, Gα-RGFP, Gβ, Gγ, and β-arrestin 2-RGFP

-

Coelenterazine (B1669285) h (luciferase substrate)

-

Tyramine isomers (m- and p-tyramine)

-

Cell culture reagents and plates

Procedure:

-

Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For each signaling pathway assessment (GoB, Gz, Gi2, β-arrestin 2), cells are transiently co-transfected with plasmids encoding D2R-Rluc8 and the corresponding RGFP-tagged signaling partner (e.g., GαoB-RGFP for GoB pathway) along with Gβ and Gγ subunits.

-

Cell Plating: 24 hours post-transfection, cells are seeded into 96-well microplates.

-

Ligand Stimulation: 48 hours post-transfection, the cell culture medium is replaced with a buffer solution. Cells are then stimulated with increasing concentrations of m-tyramine or p-tyramine.

-

BRET Measurement: Immediately before reading, the luciferase substrate coelenterazine h is added to each well. BRET readings are collected using a microplate reader capable of detecting both luciferase and GFP emissions. The BRET ratio is calculated as the ratio of GFP emission to Rluc8 emission.

-

Data Analysis: Concentration-response curves are generated by plotting the change in BRET ratio against the logarithm of the ligand concentration. The pEC50 and Emax values are determined by fitting the data to a three-parameter logistic equation using appropriate software.

Serotonin 5-HT1 and 5-HT2 Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized representation based on the principles described in the study by Locock et al. for determining the inhibitory potency (IC50) of tyramine isomers at serotonin receptors.

Objective: To determine the concentration of m-tyramine and p-tyramine required to displace 50% of a specific radioligand from 5-HT1 and 5-HT2 receptors in rat brain tissue.

Materials:

-

Rat cerebral cortex tissue homogenates

-

[³H]Serotonin (for 5-HT1 sites)

-

[³H]Spiperone (for 5-HT2 sites)

-

Tyramine isomers (m- and p-tyramine)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation cocktail and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: In reaction tubes, the membrane preparation is incubated with a fixed concentration of the appropriate radioligand ([³H]serotonin for 5-HT1 or [³H]spiperone for 5-HT2) and varying concentrations of the competing ligand (m-tyramine or p-tyramine).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the tyramine isomer that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Accumulation)

This protocol is based on the methodology described by Zucchi et al. for assessing the functional activity of ligands at the rat TAAR1.[2]

Objective: To determine the potency (EC50) of tyramine isomers in stimulating cyclic AMP (cAMP) production in cells expressing TAAR1.

Materials:

-

HEK293 cells stably expressing rat TAAR1

-

Tyramine isomers (m- and p-tyramine)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., based on HTRF, ELISA, or BRET)

-

Cell culture reagents and plates

Procedure:

-

Cell Culture: HEK293 cells stably expressing rat TAAR1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation. Cells are then treated with increasing concentrations of m-tyramine or p-tyramine and incubated for a specific time at 37°C.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the ligand concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.

Signaling Pathways and Functional Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Dopamine D2 Receptor Signaling Pathway for m- and p-Tyramine.

Caption: TAAR1 Signaling Pathway for p- and m-Tyramine.

Caption: Experimental Workflow for Radioligand Binding Assay.

Discussion and Conclusion

The presented data clearly demonstrate a significant functional divergence between m-tyramine and p-tyramine.

At the dopamine D2 receptor , p-tyramine is a more potent and efficacious agonist than m-tyramine across all tested G-protein signaling pathways (GoB, Gz, and Gi2).[1] Notably, p-tyramine also displays a significantly greater ability to recruit β-arrestin 2, suggesting a less biased signaling profile compared to m-tyramine, which shows very weak β-arrestin 2 recruitment.[1] This difference in signaling bias could have profound implications for the physiological and potential therapeutic effects of these isomers.

Regarding serotonin receptors , p-tyramine exhibits a higher affinity for both 5-HT1 and 5-HT2 binding sites compared to m-tyramine, as indicated by its lower IC50 value. The equal affinity of p-tyramine for both 5-HT1 and 5-HT2 sites is also a distinguishing feature.

At the trace amine-associated receptor 1 (TAAR1) , p-tyramine is a potent agonist, while m-tyramine shows weaker activity.[2] This aligns with the generally higher activity observed for p-tyramine at other biogenic amine receptors.

From a metabolic standpoint, the lower Km of m-tyramine for CYP2D6 suggests it is a higher affinity substrate for this enzyme compared to p-tyramine, indicating potential differences in their metabolic clearance and dopamine biosynthesis pathways.

References

Unraveling the Neurochemical intricacies of m-Tyramine: A Technical Guide for Researchers

An In-depth Exploration of m-Tyramine's Neurochemical Effects in Rodent Models for Researchers, Scientists, and Drug Development Professionals.

Introduction: Meta-tyramine (m-Tyramine), an endogenous trace amine, has garnered increasing interest within the neuroscience community for its potential role as a neuromodulator. Structurally related to classic monoamine neurotransmitters, m-Tyramine (B1210026) exerts complex and multifaceted effects on the central nervous system. This technical guide provides a comprehensive overview of the current understanding of m-Tyramine's neurochemical effects in rodent models, with a focus on its interactions with key neurotransmitter systems and its behavioral consequences. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the trace amine system.

Core Neurochemical Effects of m-Tyramine

m-Tyramine's primary mechanism of action involves its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and noradrenergic systems.[1][2][3][4][5] Its effects are often complex, leading to both direct and indirect modulation of neurotransmitter release and signaling.

Dopaminergic System Modulation

m-Tyramine significantly influences the dopaminergic system, a key pathway in reward, motivation, and motor control. Studies in rats have shown that m-Tyramine can inhibit the synthesis of dopamine (B1211576), leading to a decrease in the concentrations of dopamine and its metabolites.[6] Paradoxically, other research indicates that m-Tyramine can also induce the release of dopamine from striatal nerve terminals, a process that appears to be calcium-dependent.[7] This suggests a nuanced role for m-Tyramine, potentially dependent on the specific brain region and experimental conditions. The administration of m-tyrosine, a precursor to m-Tyramine, in combination with a monoamine oxidase inhibitor, leads to a significant increase in brain m-Tyramine levels and a depletion of catecholamines, which is associated with intense behavioral stimulation.[8]

Serotonergic and Noradrenergic Interactions

The influence of m-Tyramine extends to the serotonin (B10506) (5-HT) and norepinephrine (B1679862) systems. While some studies suggest that m-Tyramine administration does not significantly affect 5-HT levels, it has been shown to displace serotonin from its binding sites in the rat cerebral cortex, albeit with a lower affinity than tryptamine.[8][9] In the noradrenergic system, tyramine (B21549) is known to induce the release of norepinephrine from rat brain slices.[10] This release is thought to be mediated by reverse transport through the norepinephrine transporter (NET).[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the neurochemical effects of m-Tyramine in rodent models.

Table 1: Effects of m-Tyramine on Neurotransmitter Levels in Rodent Brain

| Brain Region | Rodent Model | m-Tyramine Administration | Change in Dopamine (DA) | Change in DA Metabolites (DOPAC, HVA) | Change in Serotonin (5-HT) | Change in Norepinephrine (NE) | Reference |

| Striatum | Rat | Direct injection | ↓ | ↓ | No significant change | - | [6] |

| Striatum | Rat | Precursor (m-tyrosine) + MAOI | Depletion of catecholamines | - | Unaffected | - | [8] |

| Striatum | Mouse | Endogenous levels | - | - | - | - | [12] |

| Caudate Nucleus | Rat | Nutritional stress-induced changes | No significant change in DA | - | - | - | [13] |

Table 2: Receptor Binding and Functional Assays

| Receptor | Preparation | Ligand | m-Tyramine IC50/EC50 | Effect | Reference |

| 5-HT1 | Rat Cerebral Cortex | [3H]Serotonin | ~17 µM (p-tyramine) | Inhibition of binding | [9] |

| 5-HT2 | Rat Cerebral Cortex | [3H]Spiperone | ~17 µM (p-tyramine) | Inhibition of binding | [9] |

| TAAR1 | Recombinant cells | - | - | Agonist | [2][4] |

Key Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the research findings and for designing future studies.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving rodents.

Protocol:

-

Animal Preparation: Male Wistar rats or C57bl/6 mice are anesthetized with an appropriate agent (e.g., halothane).[14][15]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, posterior hypothalamus).[14][16]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20-30 minutes) before, during, and after drug administration.

-

Neurochemical Analysis: The concentrations of monoamines and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

-

Drug Administration: m-Tyramine or other pharmacological agents can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.[15]

In Vitro Brain Slice Preparations

Objective: To study the direct effects of m-Tyramine on neurotransmitter release and neuronal activity in isolated brain tissue.

Protocol:

-

Tissue Preparation: Rodents are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Slicing: Coronal or sagittal slices of the desired brain region (e.g., striatum, cerebral cortex) are prepared using a vibratome.[7][10][17]

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Neurotransmitter Release Assay: Slices are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine). The release of the radiolabel is then stimulated by depolarization (e.g., with high potassium) or by direct application of m-Tyramine. The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.[10][17]

-

Electrophysiology: Whole-cell patch-clamp recordings can be performed on individual neurons within the brain slice to measure changes in membrane potential, firing rate, and synaptic currents in response to m-Tyramine application.[18]

Behavioral Assays

Objective: To assess the behavioral effects of m-Tyramine administration in rodents.

Protocol:

-

Locomotor Activity: Rodents are placed in an open-field arena, and their horizontal and vertical movements are tracked using an automated system. This is used to assess general activity levels and potential hyperactivity or hypoactivity induced by m-Tyramine.[19]

-

Stereotyped Behavior: The occurrence of repetitive, invariant behaviors (e.g., sniffing, gnawing, head-weaving) is scored by a trained observer. This is often used to assess the effects of drugs that modulate the dopamine system.[20]

-

Drug Discrimination: Rodents are trained to press one of two levers to receive a food reward, depending on whether they have been administered a specific drug or a saline vehicle. This assay is used to determine if the subjective effects of m-Tyramine are similar to those of other psychoactive compounds.[21]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to m-Tyramine's neurochemical effects and the experimental workflows used to study them.

Caption: Proposed signaling pathways of m-Tyramine in a dopaminergic neuron.

Caption: Experimental workflow for in vivo microdialysis studies in rodents.

Conclusion and Future Directions

The study of m-Tyramine in rodent models reveals a complex neurochemical profile with significant modulatory effects on major neurotransmitter systems. Its actions, primarily mediated through TAAR1, position it as a key player in the intricate regulation of brain function. The presented data and protocols offer a solid foundation for researchers aiming to further elucidate the physiological roles of m-Tyramine and explore its therapeutic potential for neuropsychiatric disorders.

Future research should focus on several key areas. The precise mechanisms underlying the seemingly contradictory effects of m-Tyramine on dopamine synthesis and release need to be further investigated. The development of more selective pharmacological tools for TAAR1 will be instrumental in dissecting the specific contributions of this receptor to m-Tyramine's effects. Furthermore, exploring the chronic effects of m-Tyramine administration and its potential role in neuroplasticity will be crucial for understanding its long-term implications for brain health and disease. By continuing to unravel the neurochemical intricacies of m-Tyramine, the scientific community can pave the way for novel therapeutic strategies targeting the trace amine system.

References

- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyramine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]

- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. The effects of administration of meta-tyramine and para-tyramine on dopamine and its metabolites in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro release of endogenous m-tyramine, p-tyramine and dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of catecholamines, 5-hydroxytryptamine and m-tyramine in the behavioural effects of m-tyrosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Displacement of serotonin from binding sites in rat cortex: the effects of biogenic "trace" amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]

- 12. Drug-induced changes in the formation, storage and metabolism of tyramine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of nutritional stress on brain tyramine concentration and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo mechanisms underlying dopamine release from rat nigrostriatal terminals: II. Studies using potassium and tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biogenic trace amine tyramine induces a pronounced hydroxyl radical production via a monoamine oxidase dependent mechanism: an in vivo microdialysis study in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 17. Release of radiolabeled dopamine, p-tyramine, and m-tyramine from rat striatal slices by some aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 20. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 21. Impact of training history on discrimination of a drug mixture by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Tyramine Hydrobromide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine (B1210026) (3-hydroxyphenethylamine), an endogenous trace amine, is emerging as a molecule of significant therapeutic interest, distinct from its more commonly known isomer, p-tyramine. While p-tyramine is primarily associated with the "cheese effect"—a hypertensive crisis in patients taking monoamine oxidase inhibitors (MAOIs)—preclinical evidence suggests that m-tyramine may possess a unique pharmacological profile with potential applications in metabolic disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding m-tyramine hydrobromide, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential as an insulin-mimetic and anti-obesity agent. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes putative signaling pathways to facilitate further research and development in this promising area.

Introduction

Trace amines are a class of endogenous compounds, structurally related to classical monoamine neurotransmitters, that act as neuromodulators.[1] m-Tyramine is a positional isomer of p-tyramine and is produced in humans through the metabolism of m-tyrosine.[1] Unlike p-tyramine, which is a well-known sympathomimetic agent that can induce catecholamine release, the specific physiological roles and therapeutic applications of m-tyramine are less understood but potentially significant.[2][3]

Recent research has pointed towards intriguing metabolic effects of tyramines, including insulin-mimetic actions and hypolipidemic properties.[4][5] These findings suggest that this compound could be developed as a therapeutic agent for conditions such as type 2 diabetes and obesity. This guide aims to consolidate the existing technical information to serve as a foundational resource for researchers in this field.

Pharmacology and Mechanism of Action

The therapeutic effects of m-tyramine are thought to be mediated through two primary mechanisms: agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and through its metabolic breakdown by amine oxidases.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines, including tyramine (B21549).[6] Upon activation, TAAR1 is primarily coupled to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade can modulate dopaminergic and serotonergic systems, which has implications for neuropsychiatric disorders.[8] However, TAAR1 is also expressed in peripheral tissues, including the pancreas and immune cells, suggesting a role in metabolic regulation.[9]

Amine Oxidase-Mediated Insulin-Mimetic Effects

In insulin-sensitive tissues like adipocytes, tyramine is a substrate for both monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO).[8][10] The enzymatic oxidation of m-tyramine generates hydrogen peroxide (H₂O₂), a reactive oxygen species that has been shown to mimic some of the effects of insulin (B600854).[10] At low concentrations, H₂O₂ can enhance insulin signaling by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B, which normally deactivate the insulin receptor.[11] This leads to increased glucose uptake and lipogenesis, contributing to the potential anti-diabetic effects of m-tyramine.[5]

Pharmacokinetics and Metabolism

m-Tyramine is metabolized by several enzymes, with cytochrome P450 2D6 (CYP2D6) and monoamine oxidase (MAO) playing key roles.[12]

Metabolism by CYP2D6

CYP2D6 is a crucial enzyme in the metabolism of many xenobiotics and endogenous compounds. It has been demonstrated that CYP2D6 can convert both m-tyramine and p-tyramine to dopamine. Notably, the affinity of CYP2D6 for m-tyramine is significantly higher than for p-tyramine, as indicated by a lower Michaelis-Menten constant (Km).[13] This suggests that at physiological concentrations, m-tyramine may be a preferred substrate for this metabolic pathway.

| Parameter | m-Tyramine | p-Tyramine | Reference(s) |

| Enzyme | CYP2D6 | CYP2D6 | [13] |

| Reaction | Hydroxylation to Dopamine | Hydroxylation to Dopamine | [13] |

| Km (µM) | 58.2 ± 13.8 | 190.1 ± 19.5 | [13] |

Table 1: Comparative Michaelis-Menten Constants (Km) for m-Tyramine and p-Tyramine Metabolism by CYP2D6.

Metabolism by Monoamine Oxidase (MAO)

Like other trace amines, m-tyramine is a substrate for MAO-A and MAO-B, which deaminate it to its corresponding aldehyde. This is the primary pathway for tyramine degradation and is responsible for its low bioavailability and the risk of hypertensive crisis when inhibited.[2]

Therapeutic Potential in Metabolic Disorders

The insulin-mimetic and hypolipidemic properties of tyramines suggest a potential therapeutic role in metabolic diseases.

Anti-Diabetic Effects

In vitro studies have shown that tyramine can stimulate glucose transport in adipocytes, skeletal muscle, and cardiac myocytes.[10] This effect is dependent on its oxidation by amine oxidases and the subsequent generation of hydrogen peroxide.[5] In vivo, administration of tyramine has been shown to lower the hyperglycemic response to a glucose challenge in rats.[10]

Anti-Obesity and Hypolipidemic Effects

Studies in mice have demonstrated that tyramine can exert anti-obesity and hypolipidemic effects. In a high-fat diet-induced obesity model, tyramine administration reduced body mass, blood glucose, and total cholesterol.[4][14] In a dyslipidemia model, tyramine significantly decreased triglyceride and total cholesterol levels.[4] These effects were also associated with reduced oxidative stress in the liver.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing the study of m-tyramine. Below are generalized methodologies for key assays, which can be adapted for specific studies on this compound.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol is used to assess the ability of a compound to promote the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.

-

Cell Culture: 3T3-L1 pre-adipocytes are cultured in DMEM with 10% bovine calf serum until they reach confluence.

-

Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation cocktail containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. Test wells will include varying concentrations of this compound.

-

Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium (DMEM, 10% FBS, 1 µg/mL insulin) with or without this compound. This medium is replaced every two days.

-

Assessment of Adipogenesis: After 7-10 days, differentiation is assessed by staining for lipid droplets with Oil Red O. The stain is then extracted and quantified by measuring its absorbance at ~520 nm.

In Vivo Anti-Obesity and Hypolipidemic Model

This protocol describes a general method for evaluating the effects of m-tyramine on diet-induced obesity and dyslipidemia in rodents.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and metabolic syndrome. A control group is fed a standard chow diet.

-

Treatment: After the induction period, obese mice are treated daily with this compound (e.g., via oral gavage or in drinking water) at various doses. A vehicle control group receives the vehicle alone.

-

Monitoring: Body weight, food intake, and water consumption are monitored regularly (e.g., weekly).

-

Metabolic Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and total cholesterol.

-

Tissue Analysis: Adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed. Liver tissue may be collected for analysis of lipid content and oxidative stress markers.

Tyramine Pressor Response Test

This is the standard preclinical test to assess the risk of hypertensive crisis, particularly when evaluating compounds that may inhibit MAO.

-

Animal Model: Conscious, freely moving rats with indwelling arterial catheters for blood pressure monitoring are used.

-

Pre-treatment: Animals are pre-treated with the test compound (e.g., a potential MAOI) or vehicle.

-

Tyramine Challenge: Increasing doses of tyramine are administered intravenously (e.g., via a jugular vein catheter) or orally.

-

Measurement: Arterial blood pressure and heart rate are continuously monitored.

-

Endpoint: The key metric is the dose of tyramine required to elicit a specific increase in systolic blood pressure (e.g., 30 mmHg). A potentiation of the pressor response (i.e., a lower dose of tyramine is needed) indicates an interaction, likely due to MAO inhibition.

Safety and Toxicology

The primary safety concern with tyramines is the "cheese effect."[3] In individuals taking MAOIs, ingested tyramine can escape first-pass metabolism, leading to a massive release of norepinephrine (B1679862) and a subsequent hypertensive crisis.[2] While this is a significant risk for p-tyramine, the relative risk associated with m-tyramine is not well-characterized. Any therapeutic development of m-tyramine would need to rigorously assess its pressor activity, both alone and in combination with MAOIs. High doses of tyramine can also be associated with side effects such as headache and have been implicated as a potential trigger for migraines.[15]

Conclusion and Future Directions

This compound presents a compelling, yet underexplored, opportunity for therapeutic development, particularly in the realm of metabolic disorders. Its preferential metabolism by CYP2D6 compared to its para-isomer and its potential to exert insulin-mimetic and anti-obesity effects highlight its unique pharmacological profile.

Future research should focus on:

-

Isomer-Specific Studies: Directly comparing the metabolic and signaling effects of m-tyramine versus p-tyramine to clearly delineate their respective therapeutic windows and risk profiles.

-

Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in relevant animal models of diabetes and obesity.

-

Target Engagement and PK/PD Modeling: Quantifying TAAR1 engagement in peripheral tissues and establishing a clear relationship between m-tyramine exposure and its metabolic effects.

-

Mechanism of Action: Further elucidating the downstream signaling pathways activated by m-tyramine in insulin-sensitive tissues.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this promising endogenous molecule.

References

- 1. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Hydrogen Peroxide on Insulin Secretion in Rat Pancreatic Islets. [e-dmj.org]

- 3. Role of Insulin-Induced Reactive Oxygen Species in the Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyramine and vanadate synergistically stimulate glucose transport in rat adipocytes by amine oxidase-dependent generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. aimspress.com [aimspress.com]

- 9. researchgate.net [researchgate.net]

- 10. Tyramine stimulates glucose uptake in insulin-sensitive tissues in vitro and in vivo via its oxidation by amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-dependent Dual Effects of Hydrogen Peroxide on Insulin Signal Transduction in H4IIEC Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Hydrogen peroxide stimulates glucose uptake in myotube cells via the insulin signaling pathway | Semantic Scholar [semanticscholar.org]

- 13. Dopamine formation from tyramine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Huma… [ouci.dntb.gov.ua]

The Structure-Activity Relationship of m-Tyramine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine (B1210026), or 3-hydroxyphenethylamine, is an endogenous trace amine and a structural isomer of the more commonly studied p-tyramine. As a neuromodulator, it exerts influence over adrenergic and dopaminergic systems, making its structure-activity relationship (SAR) a critical area of investigation for neuroscience and drug development. This technical guide provides an in-depth analysis of the SAR of m-tyramine hydrobromide, detailing its interaction with key biological targets, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these properties. A comparative analysis with its para-isomer is presented to highlight the nuanced effects of hydroxyl group positioning on receptor affinity and functional activity.

Introduction: The Significance of Isomeric Positioning

m-Tyramine belongs to the phenethylamine (B48288) class of compounds, which form the backbone for many endogenous neurotransmitters and synthetic drugs. Its structure is characterized by a benzene (B151609) ring, an ethylamine (B1201723) side chain, and a single hydroxyl group at the meta-position (position 3) of the ring. This substitution pattern distinguishes it from p-tyramine (hydroxyl at position 4) and is the primary determinant of its unique pharmacological profile.

The primary mechanism of action for tyramines involves a dual role: they act as agonists at Trace Amine-Associated Receptors (TAARs), particularly TAAR1, and they function as indirect sympathomimetics by promoting the release of catecholamines like norepinephrine (B1679862) and dopamine (B1211576).[1] Understanding the SAR of m-tyramine is crucial for designing selective ligands for these targets and for predicting the physiological outcomes of its presence, whether endogenous or exogenously administered.

Core Structure-Activity Relationships

The pharmacological activity of m-tyramine is dictated by three key structural features: the aromatic ring, the position of the hydroxyl substituent, and the ethylamine side chain.

-

Aromatic Ring and Hydroxyl Group Position : The phenolic hydroxyl group is a key feature for activity. Its position on the benzene ring significantly influences receptor binding and functional potency. While p-tyramine's hydroxyl group at the 4-position allows for critical interactions within the binding pockets of many adrenergic and dopaminergic receptors, the meta-positioning in m-tyramine alters these interactions. For direct-acting sympathomimetic amines, maximal activity is often observed with a catechol structure (hydroxyls at both the meta and para positions).[2] The single meta-hydroxyl of m-tyramine results in a distinct receptor interaction profile compared to catecholamines.

-

Ethylamine Side Chain : The two-carbon chain separating the amino group from the aromatic ring is optimal for adrenergic activity.[2] The primary amine (NH2) is typically protonated at physiological pH, which is crucial for forming ionic bonds with acidic residues (e.g., aspartate) in receptor binding pockets.

-

Comparison with p-Tyramine : The shift of the hydroxyl group from the para- to the meta-position is the defining structural difference that drives the distinct pharmacology of these isomers. As the quantitative data below will demonstrate, this single atomic shift can lead to significant changes in receptor activation and downstream signaling bias, particularly at the dopamine D2 receptor.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for m-tyramine and its relevant comparators. Data for m-tyramine across a wide range of receptors is not extensively available in the public domain; therefore, data for the closely related p-tyramine and general phenethylamine SAR principles are included for context.

Table 1: Functional Activity (pEC50 & Emax) at the Human Dopamine D2 Receptor (D2R)

This table presents data on the functional coupling of m-tyramine, p-tyramine, and the endogenous ligand dopamine to various intracellular signaling pathways upon activation of the D2 receptor. The data is derived from bioluminescence resonance energy transfer (BRET) assays.[3]

| Ligand | Signaling Pathway | pEC50 (Mean ± SEM) | Emax (% of Dopamine ± SEM) |

| m-Tyramine | GαoB Activation | 5.5 ± 0.1 | 114 ± 10 |

| Gαz Activation | 5.4 ± 0.1 | 100 ± 12 | |

| Gαi2 Activation | 5.2 ± 0.1 | 91 ± 10 | |

| β-arrestin 2 Recruitment | 5.0 ± 0.1 | 98 ± 12 | |

| p-Tyramine | GαoB Activation | 5.8 ± 0.1 | 100 ± 8 |

| Gαz Activation | 5.6 ± 0.1 | 86 ± 8 | |

| Gαi2 Activation | 5.4 ± 0.1 | 79 ± 7 | |

| β-arrestin 2 Recruitment | 5.3 ± 0.1 | 89 ± 9 | |

| Dopamine | GαoB Activation | 7.4 ± 0.1 | 100 ± 5 |

| Gαz Activation | 7.1 ± 0.1 | 100 ± 7 | |

| Gαi2 Activation | 6.8 ± 0.1 | 100 ± 6 | |

| β-arrestin 2 Recruitment | 6.8 ± 0.1 | 100 ± 7 |

-

pEC50 : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

-

Emax : The maximum response achievable by an agonist relative to the reference agonist (Dopamine).

Table 2: Binding Affinities (Ki) and Functional Data at TAAR1

Tyramines are known to be potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[4]

| Ligand | Receptor | Species | Assay Type | Value |

| p-Tyramine | TAAR1 | Human | Binding Affinity (Ki) | 34 nM[5] |

| p-Tyramine | TAAR1 | Human | Functional Activity (EC50) | 76 nM[5] |

Signaling Pathways & Mechanisms of Action

m-Tyramine's effects are mediated through two primary pathways: direct receptor activation (TAAR1) and indirect action via neurotransmitter release.

Direct Agonism at TAAR1

m-Tyramine is an agonist for TAAR1, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit.[[“]] Activation of TAAR1 initiates a signaling cascade that results in the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for modulating the activity of monoaminergic neurons.

Caption: TAAR1 Gs-protein signaling cascade initiated by m-Tyramine.

Indirect Sympathomimetic Action

A primary mechanism for tyramines is their ability to act as releasing agents for catecholamines.[1] m-Tyramine is taken up into presynaptic nerve terminals by monoamine transporters (like the norepinephrine transporter, NET, and dopamine transporter, DAT). Once inside the neuron, it displaces norepinephrine and dopamine from vesicular storage, leading to their non-exocytotic release into the synapse. This increased synaptic concentration of neurotransmitters leads to the activation of adrenergic and dopaminergic receptors.

Caption: Indirect sympathomimetic mechanism of m-Tyramine.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two types of in vitro assays: radioligand binding assays and functional assays (e.g., cAMP accumulation).

Radioligand Binding Assay (Competition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound (e.g., m-tyramine) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[7][8]

Objective: To determine the inhibition constant (Ki) of m-tyramine for a target receptor.

Materials:

-

Membrane Preparation: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]-spiperone for D2 receptors).

-

Test Compound: this compound.

-

Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen membrane aliquots and resuspend in ice-cold binding buffer to a predetermined protein concentration.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand + Binding Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of non-specific ligand.

-

Competition Binding: Membrane preparation + Radioligand + serial dilutions of m-tyramine.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25-30°C) to reach binding equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of m-tyramine to generate a competition curve.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of m-tyramine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competition radioligand binding assay.

cAMP Accumulation Assay

This functional assay is used to measure the ability of a ligand to activate Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of m-tyramine at a Gs-coupled receptor like TAAR1.

Materials:

-

Cell Line: A cell line (e.g., HEK293) expressing the target receptor (e.g., TAAR1).

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), BRET, or ELISA.

Procedure:

-

Cell Culture: Seed the cells in a 96- or 384-well plate and grow to near confluence.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add serial dilutions of m-tyramine to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

-

Signal Measurement: Read the plate using a suitable plate reader.

-

Data Analysis:

-

Normalize the data (e.g., to a baseline or a reference agonist).

-

Plot the signal against the log concentration of m-tyramine.

-

Use non-linear regression (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is defined by the meta-position of its hydroxyl group, which confers a distinct pharmacological profile compared to its para-isomer. While it acts as a potent agonist at the Gs-coupled TAAR1 receptor and as an indirect sympathomimetic, its functional activity at the dopamine D2 receptor shows a unique signaling bias. The available data indicates that m-tyramine is a full agonist at the D2R across multiple G-protein pathways, similar in efficacy to dopamine, though with significantly lower potency.

A significant gap in the current understanding is the lack of a comprehensive binding affinity profile (Ki values) for m-tyramine across the full spectrum of adrenergic and dopaminergic receptor subtypes. Future research should prioritize generating this data through systematic radioligand binding assays. Such studies will enable a more precise prediction of its off-target effects and provide a clearer rationale for the development of selective therapeutic agents targeting the trace amine and monoaminergic systems.

References

- 1. Tyramine - Wikipedia [en.wikipedia.org]